3,4-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
The compound 3,4-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide features a benzenesulfonamide core substituted with 3,4-dimethoxy groups. The N-linked side chain includes a thiazole ring attached via an ethyl spacer, with the thiazole further substituted by a 4-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4S2/c1-28-17-8-7-16(11-18(17)29-2)31(26,27)24-10-9-15-12-30-19(25-15)13-3-5-14(6-4-13)20(21,22)23/h3-8,11-12,24H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVVQCNTRYQMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by:
- Dimethoxy groups at positions 3 and 4 on the benzene ring.
- A trifluoromethyl group attached to a phenyl ring.
- A thiazole moiety which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its anticancer and antibacterial properties. The thiazole and sulfonamide components are particularly significant in enhancing its pharmacological profile.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit promising anticancer activities. The presence of electron-donating groups, such as methoxy groups on the phenyl ring, has been correlated with increased cytotoxicity against various cancer cell lines.
Key Findings:
- IC50 Values: Studies have shown that thiazole-containing compounds can have IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity. For instance, compounds similar to 3,4-dimethoxy derivatives have demonstrated IC50 values around 1.61 µg/mL against specific tumor cell lines .
- Mechanism of Action: The compound likely induces apoptosis through interaction with key proteins involved in cell survival pathways, such as Bcl-2 .
Antibacterial Activity
The sulfonamide structure is well-known for its antibacterial properties. Compounds with similar frameworks have shown effectiveness against a range of bacterial strains.
Research Insights:
- Comparative Studies: In vitro studies have demonstrated that thiazole derivatives exhibit antibacterial activity comparable to standard antibiotics like norfloxacin .
- SAR Analysis: The presence of halogen substituents (e.g., trifluoromethyl) enhances the lipophilicity and membrane permeability of these compounds, contributing to their antibacterial efficacy .
Case Studies
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential applications of this compound.
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Antitumor Efficacy Study:
- A study evaluated various thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced the anticancer activity, with certain substitutions leading to enhanced potency compared to traditional chemotherapeutics like doxorubicin .
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Antibacterial Activity Evaluation:
- Another study focused on synthesizing new thiazole derivatives and assessing their antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds demonstrated significant inhibition zones comparable to established antibiotics, suggesting their potential as new therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications affect biological activity:
- Electron-Dongating Groups: The introduction of methoxy groups at specific positions enhances cytotoxicity.
- Thiazole Ring Presence: Essential for both anticancer and antibacterial activities.
- Trifluoromethyl Substitution: Increases lipophilicity and potentially improves bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
Target Compound
- Core : Benzenesulfonamide.
- Key Substituents: 3,4-Dimethoxy groups: Enhance solubility and metabolic stability via electron donation. 4-(Trifluoromethyl)phenyl: Increases lipophilicity and resistance to oxidative metabolism.
Analog 1 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones (, [7–9])
- Core : 1,2,4-Triazole-thione.
- Key Substituents :
- Halogenated phenyls (X = H, Cl, Br) and difluorophenyl: Electron-withdrawing groups that modulate electronic properties.
- Comparison :
- The triazole-thione core differs from the thiazole in the target compound, affecting tautomerism and hydrogen-bonding capacity. IR spectra confirm the absence of C=O (1663–1682 cm⁻¹ in precursors) and presence of C=S (1247–1255 cm⁻¹) in triazoles .
- Halogen substituents (Cl, Br, F) may enhance binding affinity in hydrophobic pockets compared to the target’s methoxy groups.
Analog 2 : Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (, d)
- Core : Urea-linked thiazole-piperazine.
- Key Substituents: Trifluoromethylphenyl urea: Strong hydrogen-bond donor/acceptor.
- Comparison :
- Urea vs. sulfonamide: Both are hydrogen-bonding motifs, but urea’s dual NH groups may confer stronger target interactions.
- Piperazine introduces basicity, unlike the neutral ethyl-thiazole linkage in the target compound .
Q & A
Q. What are the common synthetic routes for 3,4-dimethoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Condensation of substituted thioamides with α-halo ketones under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
- Sulfonamide coupling : Reaction of the thiazole intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .
- Purification : Recrystallization or column chromatography to isolate the final product .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtained) to resolve 3D structure .
- FT-IR spectroscopy to identify functional groups like sulfonamide (-SO₂NH-) and methoxy (-OCH₃) .
Q. What biological activities have been reported for similar sulfonamide-thiazole hybrids?
Structurally related compounds exhibit:
- Antimicrobial activity : Inhibition of bacterial (e.g., S. aureus, E. coli) and fungal strains via disruption of cell wall synthesis .
- Enzyme inhibition : Interaction with targets like carbonic anhydrase or dihydrofolate reductase .
- Standard assays include MIC (Minimum Inhibitory Concentration) and time-kill kinetics .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonamide coupling step?
Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .
- Temperature control : Maintaining 0–5°C during coupling minimizes decomposition .
- Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate sulfonylation .
Q. How do electronic effects of the trifluoromethyl group influence biological activity?
The -CF₃ group:
- Enhances lipophilicity , improving membrane permeability.
- Modulates electron density on the thiazole ring, affecting binding to hydrophobic enzyme pockets.
- Comparative studies with -CH₃ or -Cl analogs show higher potency for -CF₃ derivatives in antimicrobial assays .
Q. What computational methods are used to predict binding modes with biological targets?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites .
- Molecular docking : Screens against protein databases (e.g., PDB) to prioritize targets like bacterial enoyl-ACP reductase .
- MD simulations : Assess stability of ligand-protein complexes over time .
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Purity differences : Use HPLC (>95% purity) to standardize test compounds .
- Assay variability : Adopt CLSI guidelines for antimicrobial testing .
- Strain specificity : Test against isogenic mutant strains to confirm target engagement .
Methodological Challenges and Solutions
Q. What strategies address poor solubility in pharmacological assays?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to prevent cytotoxicity .
Q. How to analyze metabolic stability in ADME studies?
- In vitro models : Liver microsomes or hepatocytes identify major metabolites via LC-MS/MS .
- CYP450 inhibition assays : Screen for interactions with cytochrome P450 enzymes .
- In silico tools : Software like SwissADME predicts metabolic hotspots (e.g., demethylation sites) .
Q. What structural modifications improve selectivity for bacterial vs. human targets?
- Substituent tuning : Replace 3,4-dimethoxy groups with bulkier moieties (e.g., tert-butyl) to reduce human carbonic anhydrase binding .
- Hybridization : Conjugate with known antibacterials (e.g., fluoroquinolones) to exploit dual mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
